6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene
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Overview
Description
6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene is a conjugated polycyclic hydrocarbon with an indeno[1,2-b]fluorene base structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene typically involves the reaction of indeno[1,2-b]fluorene with pentafluorophenyl reagents under specific conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene has several scientific research applications:
Organic Electronics: Used as an ambipolar organic semiconductor in OFETs, exhibiting significant hole and electron mobilities.
Material Science: Investigated for its potential in developing new materials with unique electronic properties.
Chemical Sensors: Utilized in the design of sensors due to its sensitivity to various chemical environments.
Mechanism of Action
The compound exerts its effects through its conjugated polycyclic structure, which allows for efficient charge transport. The molecular targets include the active sites in OFETs, where it facilitates the movement of charge carriers. The pathways involved are primarily related to the electronic interactions within the conjugated system .
Comparison with Similar Compounds
Similar Compounds
Fluorene: A simpler polycyclic hydrocarbon with similar electronic properties.
Pentafluorophenyl derivatives: Compounds like pentafluorophenyl isocyanate and pentafluorophenyl mercaptan share the pentafluorophenyl group.
Uniqueness
6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene is unique due to its combination of the indeno[1,2-b]fluorene core and pentafluorophenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for advanced applications in organic electronics .
Properties
CAS No. |
1382350-89-1 |
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Molecular Formula |
C32H10F10 |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene |
InChI |
InChI=1S/C32H10F10/c33-23-21(24(34)28(38)31(41)27(23)37)19-13-7-3-1-5-11(13)15-9-18-16(10-17(15)19)12-6-2-4-8-14(12)20(18)22-25(35)29(39)32(42)30(40)26(22)36/h1-10H |
InChI Key |
OXAQTDQMTJVZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5C4=CC3=C2C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
Origin of Product |
United States |
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